N-(4-amino-3-pyridinyl)-Acetamide hydrochloride
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Description
- N-(4-amino-3-pyridinyl)-Acetamide hydrochloride is a chemical compound involved in various synthesis and chemical reactions. It's part of a broader class of acetamide compounds which have been studied for their biological activity and chemical properties.
Synthesis Analysis
- The synthesis of N-(4-amino-3-pyridinyl)-Acetamide hydrochloride involves the formation of N-[2-(1-pyrrolidinyl)ethyl]acetamides, as seen in the synthesis of similar compounds (Barlow et al., 1991).
Molecular Structure Analysis
- The molecular structure of similar acetamides, such as N-(pyridin-4-yl)-(indol-3-yl)acetamides, has been characterized using spectroscopic techniques, providing insights into their molecular conformations (Menciu et al., 1999).
Chemical Reactions and Properties
- N-(4-amino-3-pyridinyl)-Acetamide hydrochloride is likely to participate in reactions typical for acetamide compounds, such as nucleophilic aromatic substitution, as seen in reactions of similar compounds (Getlik et al., 2013).
Physical Properties Analysis
- The physical properties of N-(4-amino-3-pyridinyl)-Acetamide hydrochloride can be inferred from related compounds, which often display solid-state characteristics and crystalline structures, as demonstrated in studies of N-(pyridin-4-yl)-(indol-3-yl)acetamides (Menciu et al., 1999).
Chemical Properties Analysis
- The chemical properties, such as reactivity and stability, of N-(4-amino-3-pyridinyl)-Acetamide hydrochloride, can be compared with similar acetamide compounds, which have been shown to exhibit diverse reactivity patterns and biological activities (Sharma et al., 2018).
Scientific Research Applications
Biochemical Analysis
N-(4-amino-3-pyridinyl)-acetamide hydrochloride's properties and reactivity profile have been studied extensively. For instance, Ashby et al. (1978) explored the potential carcinogenicity of thiophene analogues of certain carcinogens, including compounds structurally similar to N-(4-amino-3-pyridinyl)-acetamide hydrochloride. Their work underscores the importance of understanding the bioactivity and carcinogenic potential of aromatic compounds in drug development and toxicology studies (Ashby et al., 1978).
Pharmacological Impact
The pharmacological activities of compounds structurally related to N-(4-amino-3-pyridinyl)-acetamide hydrochloride, such as piracetam, have been reviewed, highlighting their role in treating central nervous system disorders. This indicates a potential area of research for N-(4-amino-3-pyridinyl)-acetamide hydrochloride in neuropharmacology and cognitive science (Dhama et al., 2021).
Environmental and Toxicological Studies
The degradation pathways and environmental impact of compounds structurally similar to N-(4-amino-3-pyridinyl)-acetamide hydrochloride have been studied, shedding light on their biotoxicity and the mechanisms of their environmental degradation. These studies are crucial for understanding the ecological footprint and ensuring the safe use of such compounds (Qutob et al., 2022).
Chemical Synthesis and Reactivity
The synthesis and reactivity of compounds related to N-(4-amino-3-pyridinyl)-acetamide hydrochloride have been extensively reviewed, highlighting their role as intermediates in the synthesis of heterocyclic systems. This knowledge is pivotal for the development of novel compounds and advancing synthetic chemistry (Gouda et al., 2015).
properties
IUPAC Name |
N-(4-aminopyridin-3-yl)acetamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O.ClH/c1-5(11)10-7-4-9-3-2-6(7)8;/h2-4H,1H3,(H2,8,9)(H,10,11);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKIVUJBWGQQMPB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CN=C1)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-amino-3-pyridinyl)-Acetamide hydrochloride |
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